3-(1,4,7-Trimethyl-1H-indol-3-yl)propanoic acid
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Overview
Description
3-(1,4,7-Trimethyl-1H-indol-3-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a propanoic acid chain linked to an indole ring, which is further substituted with three methyl groups at positions 1, 4, and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of methanesulfonic acid as a catalyst under reflux conditions in methanol has been reported to provide good yields of indole derivatives . The specific conditions for the industrial production of 3-(1,4,7-Trimethyl-1H-indol-3-yl)propanoic acid would depend on the desired scale and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,4,7-Trimethyl-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinonoid structures.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce indoline derivatives.
Scientific Research Applications
3-(1,4,7-Trimethyl-1H-indol-3-yl)propanoic acid has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: The compound can be explored for its potential therapeutic applications due to its biological activities.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1,4,7-Trimethyl-1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets. The indole ring can interact with multiple receptors and enzymes, leading to diverse biological effects. The specific pathways involved depend on the biological context and the specific indole derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
Uniqueness
3-(1,4,7-Trimethyl-1H-indol-3-yl)propanoic acid is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 1, 4, and 7 can affect its interaction with molecular targets and its overall stability.
Properties
CAS No. |
839685-13-1 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-(1,4,7-trimethylindol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H17NO2/c1-9-4-5-10(2)14-13(9)11(8-15(14)3)6-7-12(16)17/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
InChI Key |
SBUONMNZLFCNID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CN(C2=C(C=C1)C)C)CCC(=O)O |
Origin of Product |
United States |
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